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A comprehensive technical guide detailing the crystal structure of syngenite
(K2Ca(S04)2:H20), a mineral of interest to researchers, scientists, and professionals in drug
development, is now available. This document provides an in-depth analysis of the mineral's
atomic arrangement, informed by advanced crystallographic studies.

Syngenite, a potassium calcium sulfate hydrate, crystallizes in the monoclinic system,
specifically in the P21/m space group.[1][2][3][4] Its structure is characterized by a complex
arrangement of potassium, calcium, and sulfate ions, along with a single water molecule, all
held together by a network of ionic and hydrogen bonds. This guide summarizes key
crystallographic data, details the experimental protocols for its structural determination, and
provides a visual representation of its intricate atomic framework.

Crystallographic Data at a Glance

The precise dimensions and arrangement of the atoms within the syngenite crystal lattice have
been determined through meticulous X-ray diffraction studies. The following tables present a
summary of the key quantitative data derived from these analyses, offering a clear comparison
of the crystallographic parameters.

Table 1: Unit Cell Parameters of Syngenite
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R Value (Ballirano et al., Value (Corazza and Sabelli,
2005)[1][2] 1967)[3]

a (A) 9.7710(2) 9.77

b (A) 7.1449(2) 7.15

c (A) 6.2469(1) 6.25

B (%) 103.992(2) 104.0

V (A3) 422.94(2) 423.6

z 2 2

Space Group P21/m P21/m

Table 2: Selected Interatomic Distances (A) at -173 °C

Data from Baikina et al. (2025)[5]

Bond Distance (A)

Ca—O 2.4008(16) - 2.7040(16)
K-O < 3.55

S1-0 1.4684(16) - 1.4821(10)
S2-0 1.4779(17) - 1.4846(11)

Ow-04 (Hydrogen Bond)

2.69(1)

Table 3: Atomic Coordinates and Isotropic Displacement Parameters (Uiso) at -173 °C

Data from Baikina et al. (2025)[5]
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Wyckoff

Atom Position X y z Uiso (A2
K1 4f 0.1345(1) 0.0034(1) 0.2876(1) 0.010(1)
Cal 2e 0.5000 0.2500 0.2113(2) 0.008(1)
s1 2e 0.1884(1) 0.2500 0.8115(2) 0.008(1)
S2 2e 0.8256(1) 0.2500 0.3884(2) 0.008(1)
o1 4f 0.2912(2) 0.1039(3) 0.8209(4) 0.013(1)
02 2e 0.0763(3) 0.2500 0.6358(5) 0.014(1)
03 2e 0.1982(3) 0.2500 1.0267(5) 0.014(1)
04 4f 0.7088(2) 0.1042(3) 0.3791(4) 0.013(1)
05 2e 0.9337(3) 0.2500 0.5651(5) 0.014(1)
06 2e 0.8358(3) 0.2500 0.1733(5) 0.014(1)
ow 2e 0.5000 0.2500 0.8931(7) 0.013(1)
H Af 0.5000 0.1500 0.8931 0.020

Experimental Determination of the Crystal Structure

The determination of syngenite's crystal structure is a testament to the power of modern
diffraction techniques. The data presented in this guide were primarily obtained through single-
crystal and powder X-ray diffraction experiments.

Single-Crystal X-ray Diffraction (SCXRD)

A detailed study by Baikina et al. (2025) provides a comprehensive look at the crystal structure
of a natural syngenite sample from the Kalusa salt deposit.[5][6] The following protocol
outlines their methodology:

o Sample Preparation: A small, transparent, and colorless single crystal of syngenite with
dimensions of approximately 0.05 x 0.05 x 0.03 mm? was carefully selected under an optical
microscope and mounted on a glass fiber.[5]
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» Data Collection: In situ SCXRD measurements were performed using a Rigaku XtaLAB
Synergy-S diffractometer. This instrument was equipped with a micro-focus sealed X-ray
tube generating MoKa radiation (A = 0.71073 A) and a HyPix-6000HE detector. Data was
collected over a temperature range of -173 °C to 227 °C to study the thermal evolution of the
structure.[5]

» Data Processing and Structure Refinement: The collected diffraction data were integrated
and corrected for absorption using a multi-scan model within the Rigaku CrysAlisPro
software. The crystal structure was then refined using the SHELXL software package. The
positions of the hydrogen atoms were determined from difference Fourier maps and
subsequently idealized.[5]

X-ray Powder Diffraction (XRPD) and Rietveld
Refinement

The crystal structure of synthetic syngenite has been refined using the Rietveld method on X-
ray powder diffraction data, as detailed by Ballirano et al. (2005).[1]

o Sample Synthesis: Synthetic syngenite was prepared for this study, though the specific
synthesis protocol is not detailed in the abstract.

o Data Collection: X-ray powder diffraction data was collected using a Bruker AXS D8 Advance
diffractometer operating in transmission mode with a 6/6 geometry.

» Rietveld Refinement: The Rietveld method was employed for the refinement of the crystal
structure from the powder diffraction data. This method involves fitting a calculated diffraction
pattern to the experimental data, allowing for the refinement of unit cell parameters, atomic
positions, and other structural details. The final agreement indices (Rwp, Rp, and RF)
indicated a good fit between the observed and calculated patterns.[1]

Visualizing the Crystal Structure

To better understand the intricate arrangement of atoms within the syngenite crystal, the
following diagram illustrates the key structural motifs and their relationships.
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Caption: A diagram illustrating the key components and their relationships within the syngenite
crystal structure.

Structural Description

The crystal structure of syngenite is composed of alternating sheets.[1] These sheets are
formed by columns of KOs polyhedra, which are linked together by zig-zag chains of CaOo¢
polyhedra.[1] Two crystallographically independent sulfate tetrahedra (S1 and S2) further
connect these chains and sheets.[1]

The calcium cation is coordinated by nine oxygen atoms, forming a CaOs polyhedron.[5] The
potassium cation is surrounded by eight oxygen atoms in a KOs polyhedron.[1][3] The water
molecule plays a crucial role in the structure, coordinating to both the calcium and potassium
cations.[1] Furthermore, each hydrogen atom of the water molecule forms a hydrogen bond
with an oxygen atom (O4) of a sulfate group, with an Ow---O4 distance of 2.69(1) A.[1] This
intricate network of ionic and hydrogen bonds contributes to the overall stability of the
syngenite crystal structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b078856?utm_src=pdf-body-img
https://www.benchchem.com/product/b078856?utm_src=pdf-body
https://www.benchchem.com/product/b078856?utm_src=pdf-body
https://www.researchgate.net/publication/233565886_Refinement_of_the_structure_of_synthetic_syngenite_K2CaSO42H2O_from_X-ray_powder_diffraction_data
https://www.researchgate.net/publication/233565886_Refinement_of_the_structure_of_synthetic_syngenite_K2CaSO42H2O_from_X-ray_powder_diffraction_data
https://www.researchgate.net/publication/233565886_Refinement_of_the_structure_of_synthetic_syngenite_K2CaSO42H2O_from_X-ray_powder_diffraction_data
https://www.mdpi.com/2073-4352/15/4/334
https://www.researchgate.net/publication/233565886_Refinement_of_the_structure_of_synthetic_syngenite_K2CaSO42H2O_from_X-ray_powder_diffraction_data
https://rruff.geo.arizona.edu/doclib/zk/vol124/ZK124_398.pdf
https://www.researchgate.net/publication/233565886_Refinement_of_the_structure_of_synthetic_syngenite_K2CaSO42H2O_from_X-ray_powder_diffraction_data
https://www.researchgate.net/publication/233565886_Refinement_of_the_structure_of_synthetic_syngenite_K2CaSO42H2O_from_X-ray_powder_diffraction_data
https://www.benchchem.com/product/b078856?utm_src=pdf-body
https://www.benchchem.com/product/b078856?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078856?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

References

1. researchgate.net [researchgate.net]

2. Refinement of the structure of synthetic syngenite K2Ca(S04)2H20 from X-ray powder

diffraction data - Neues Jahrbuch fur Mineralogie - Abhandlungen Band 182 Heft 1 —
Schweizerbart science publishers [schweizerbart.de]

o 3. rruff.geo.arizona.edu [rruff.geo.arizona.edu]
e 4. Syngenite - Wikipedia [en.wikipedia.org]
¢ 5. mdpi.com [mdpi.com]

e 6. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Unveiling the Atomic Architecture of Syngenite: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078856#crystal-structure-of-syngenite-k2ca-so4-2-

h20]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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